molecular formula C15H13N3O2S B2859579 5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 303144-62-9

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide

Cat. No.: B2859579
CAS No.: 303144-62-9
M. Wt: 299.35
InChI Key: GSTFCRNVGKOVJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are known to take part in a variety of condensation and substitution reactions . They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is involved in the synthesis and characterization of novel compounds with potential applications in various fields. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, highlighting the compound's role in creating substances with cytotoxic activity against certain cells (Hassan, Hafez, & Osman, 2014). Additionally, its involvement in the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derivatives suggests its utility in developing anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photophysical Properties

The photophysical properties of compounds related to this compound have been extensively studied. For instance, the investigation into the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrates the impact of substituents on luminescence properties, offering insights into the design of materials with desired luminescent characteristics (Kim et al., 2021).

Catalytic and Decomposition Reactions

The compound's role in catalytic and decomposition reactions has been documented, such as in the catalytic decomposition of a dibenzylselenonium ylide with thioamides. This reaction highlights its potential in facilitating the formation of selenides and tetra-substituted ethylenes, indicating its relevance in synthetic chemistry and material science applications (Tamagaki & Hatanaka, 1976).

Photochromic Systems

Research into thermally irreversible photochromic systems involving derivatives of this compound has uncovered their potential in developing materials that undergo reversible photocyclization. This could have implications for the creation of novel optical storage materials and switches (Uchida, Kido, Yamaguchi, & Irie, 1998).

Future Directions

Future research could focus on the synthesis, characterization, and application of “5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide”. Given the importance of cyanoacetamide derivatives in heterocyclic synthesis , this compound could potentially serve as a valuable precursor for the synthesis of novel heterocyclic compounds.

Properties

IUPAC Name

5-cyano-N-[(E)-methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFCRNVGKOVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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